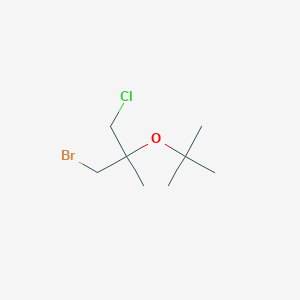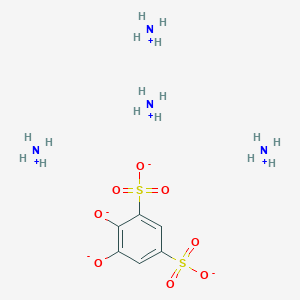
Ammonium 4,5-dioxidobenzene-1,3-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ammonium 4,5-dioxidobenzene-1,3-disulfonate typically involves the sulfonation of 4,5-dihydroxybenzene. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful addition of sulfonate groups to the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using advanced chemical reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium 4,5-dioxidobenzene-1,3-disulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as hydroxyl and sulfonate groups on the benzene ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
Applications De Recherche Scientifique
Ammonium 4,5-dioxidobenzene-1,3-disulfonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various analytical techniques, including NMR, HPLC, LC-MS, and UPLC . In biology and medicine, this compound is studied for its potential antioxidant properties and its ability to interact with biological molecules . Additionally, it has industrial applications in the production of dyes and other chemical products .
Mécanisme D'action
The mechanism of action of Ammonium 4,5-dioxidobenzene-1,3-disulfonate involves its interaction with molecular targets through its functional groups. The hydroxyl and sulfonate groups on the benzene ring allow it to participate in redox reactions and form complexes with metal ions . These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Ammonium 4,5-dioxidobenzene-1,3-disulfonate include other sulfonated benzene derivatives such as sodium 4,5-dihydroxybenzene-1,3-disulfonate and potassium 4,5-dihydroxybenzene-1,3-disulfonate .
Uniqueness: What sets this compound apart from its similar compounds is its specific ammonium ion, which can influence its solubility and reactivity in different environments . This unique property makes it particularly useful in certain research and industrial applications where other sulfonated benzene derivatives may not be as effective .
Propriétés
Formule moléculaire |
C6H18N4O8S2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
tetraazanium;4,5-dioxidobenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O8S2.4H3N/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);4*1H3 |
Clé InChI |
DZWIGSYHSWSTPG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



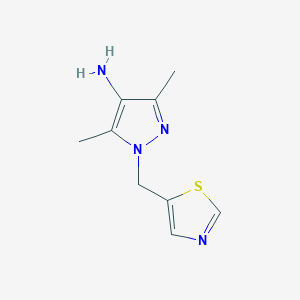
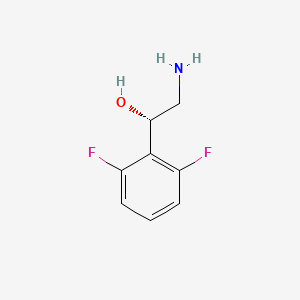
![2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid](/img/structure/B13067479.png)
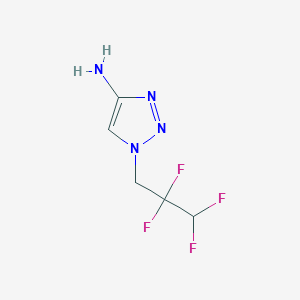


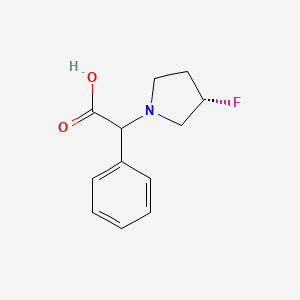
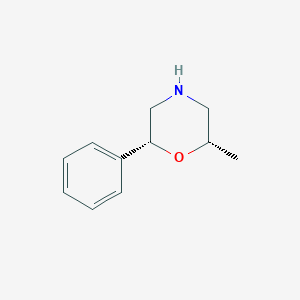

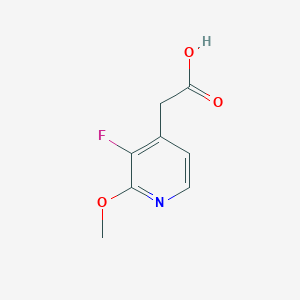
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)
![4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13067548.png)
